N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a heterocyclic small molecule featuring:
- A 1,2,4-triazole core substituted at positions 3, 4, and 5.
- A sulfanyl-linked carbamoylmethyl group derived from 4-fluorophenyl.
- A 3-(trifluoromethyl)phenyl group at position 4 of the triazole.
- A naphthalene-1-carboxamide moiety at position 3.
This compound’s design integrates fluorinated aromatic systems and sulfur-based linkages, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F4N5O2S/c30-20-11-13-21(14-12-20)35-26(39)17-41-28-37-36-25(38(28)22-8-4-7-19(15-22)29(31,32)33)16-34-27(40)24-10-3-6-18-5-1-2-9-23(18)24/h1-15H,16-17H2,(H,34,40)(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAYQIKPFGHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.
Chemical Structure and Properties
The compound consists of a naphthalene backbone substituted with various functional groups, including a triazole ring and fluorinated phenyl groups. The presence of the sulfanyl group and multiple aromatic rings suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound’s promising antimicrobial properties, particularly against Mycobacterium species. For instance, related compounds in the naphthalene-1-carboxamide series have shown significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin by two to three times in efficacy .
Table 1: Antimycobacterial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Relative to Rifampicin |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.5 | 2x higher |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 0.3 | 3x higher |
| N-{[5-(4-Fluorophenyl)carbamoyl]methyl}... | TBD | TBD |
Note: TBD indicates data not yet determined.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the naphthalene structure significantly influence biological activity. For example, increasing lipophilicity often correlates with enhanced antimycobacterial activity, but excessive lipophilicity can be detrimental . The presence of electron-withdrawing groups on the aromatic rings has also been shown to enhance activity against mycobacterial strains .
Case Studies
In one notable study, a series of ring-substituted naphthalene-1-carboxanilides were synthesized and evaluated for their biological properties. The most active compound demonstrated an IC50 value of 59 µmol/L in inhibiting photosynthetic electron transport in isolated spinach chloroplasts, indicating potential herbicidal properties alongside its antimicrobial effects .
Table 2: Biological Activity Overview
| Biological Activity | Observed Effect |
|---|---|
| Antimycobacterial | Significant inhibition of M. avium |
| Photosynthetic Electron Transport Inhibition | IC50 = 59 µmol/L |
| Cytotoxicity | Minimal toxicity against THP-1 cells |
Additional Findings
The compound's interactions with various biological targets have been investigated, revealing its potential as a multi-target agent. Studies suggest that it may inhibit key enzymes involved in mycobacterial respiration and metabolism . Furthermore, preliminary toxicity assessments indicate that it exhibits low toxicity profiles in mammalian cell lines, making it a candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Features :
- Triazole core with 3-methylphenyl and phenylsulfanyl substituents.
- Acetamide group linked to a 2-(trifluoromethyl)phenyl.
- Comparison :
Compound ():
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole
- Key Features :
- Hybrid triazole-thiadiazole scaffold with fluorobenzyl sulfonyl and cyclopropyl groups.
- The target’s naphthalene carboxamide may enhance π-π stacking compared to the thiadiazole system .
N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide
- Key Features :
- Pyrazole core with 4-fluorophenyl urea and trifluoromethyl groups.
- Methanesulfonamide linker.
- Comparison :
Compound ():
4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
- Key Features :
- Naphthalene carboxamide linked to an isoxazole-triazole system.
- Dual trifluoromethyl groups enhance lipophilicity.
- Comparison :
3-Allylthio-5-(1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole (6i)
- Key Features :
- Triazole with trifluoromethylpyrazole and allylthio groups.
- Comparison :
Compound ():
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
Structural-Activity Relationship (SAR) Insights
- Triazole Core : Essential for hydrogen bonding and aromatic interactions. Substitution at position 3 (naphthalene carboxamide) enhances binding affinity .
- Trifluoromethyl Groups: Increase lipophilicity and metabolic stability. The 3-(trifluoromethyl)phenyl group in the target may improve target engagement over non-fluorinated analogs .
- Sulfanyl Linkages : The carbamoylmethylsulfanyl bridge in the target balances stability and flexibility compared to direct phenylsulfanyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
